1-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium
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Overview
Description
1-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium is a complex organometallic compound that features a pyrrolidine ring, a dodecylphenylsulfonyl group, and a rhodium metal center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Attachment of the Dodecylphenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring with 4-dodecylbenzenesulfonyl chloride under suitable conditions.
Coordination with Rhodium: The final step involves the coordination of the sulfonylpyrrolidine derivative with a rhodium precursor, such as rhodium chloride or rhodium acetate, under appropriate conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the rhodium center.
Substitution: The sulfonyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce rhodium complexes with different oxidation states .
Scientific Research Applications
1-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium involves its interaction with molecular targets through coordination chemistry. The rhodium center can facilitate various catalytic processes by forming transient complexes with substrates, thereby lowering the activation energy of the reactions . The sulfonyl and pyrrolidine groups contribute to the compound’s stability and reactivity by providing steric and electronic effects .
Comparison with Similar Compounds
Similar Compounds
Tetrakis[®-(+)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II): This compound features a similar sulfonyl group and rhodium center but differs in the coordination environment and overall structure.
Pyrrolidine Derivatives: Various pyrrolidine derivatives with different substituents and metal centers can be compared to highlight the unique properties of 1-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring, a long alkyl chain, and a rhodium metal center. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis and medicinal chemistry .
Properties
Molecular Formula |
C92H148N4O16Rh2S4 |
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Molecular Weight |
1900.3 g/mol |
IUPAC Name |
1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium |
InChI |
InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);; |
InChI Key |
IGTBJBHOQXYDMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] |
Origin of Product |
United States |
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